molecular formula C6H5Cl2N3O B8775716 N-(4,6-Dichloropyrimidin-2-yl)acetamide CAS No. 58910-75-1

N-(4,6-Dichloropyrimidin-2-yl)acetamide

Cat. No.: B8775716
CAS No.: 58910-75-1
M. Wt: 206.03 g/mol
InChI Key: NDVQTYUSHOQHHU-UHFFFAOYSA-N
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Description

N-(4,6-Dichloropyrimidin-2-yl)acetamide (CAS 58910-75-1) is a versatile pyrimidine derivative of significant interest in medicinal and synthetic chemistry. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Its structure, featuring the acetamide group on the pyrimidine ring, is commonly found in compounds studied for their antimicrobial properties . Research into pyrimidine-based acetamides and sulfonamides has demonstrated their potential as potent antibacterial and antifungal agents, with some derivatives showing strong binding affinities to therapeutic targets like the Mycobacterium tuberculosis protein tyrosine phosphatase B (MtbPtpB) . The dichloro substitution on the pyrimidine ring provides reactive sites for further functionalization, making it a valuable scaffold for constructing more complex molecules through catalytic cross-coupling and nucleophilic substitution reactions . This compound is intended for research and development applications in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

58910-75-1

Molecular Formula

C6H5Cl2N3O

Molecular Weight

206.03 g/mol

IUPAC Name

N-(4,6-dichloropyrimidin-2-yl)acetamide

InChI

InChI=1S/C6H5Cl2N3O/c1-3(12)9-6-10-4(7)2-5(8)11-6/h2H,1H3,(H,9,10,11,12)

InChI Key

NDVQTYUSHOQHHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=N1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Key structural variations among pyrimidinyl acetamides arise from substituents on the pyrimidine ring and the acetamide side chain. Below is a comparative analysis:

Compound Substituents (Pyrimidine) Molecular Formula Molecular Weight (g/mol) Key Properties
N-(4,6-Dichloropyrimidin-2-yl)acetamide 4-Cl, 6-Cl C₆H₅Cl₂N₃O 206.029 logP = 2.39; electron-withdrawing Cl
2-Chloro-N-(4,6-dimethyl-pyrimidin-2-yl)-acetamide 4-CH₃, 6-CH₃ C₈H₁₀ClN₃O 199.64 Methyl groups enhance electron density
N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide 4-OCH₃, 6-OCH₃ C₁₅H₁₈N₃O₃ 288.32 Methoxy groups increase polarity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4-CH₃, 6-CH₃; sulfanyl bridge C₁₄H₁₆N₄OS 296.37 Planar crystal structure (r.m.s. deviation: 0.039 Å)

Key Observations :

  • Chlorine vs. Methyl/Methoxy : Chlorine's electron-withdrawing nature reduces pyrimidine ring electron density compared to methyl (electron-donating) or methoxy (moderately polar) groups. This affects nucleophilic substitution reactivity and binding to biological targets.

Physicochemical and Thermal Properties

  • Lipophilicity : The dichloro derivative (logP 2.39) is more lipophilic than methoxy (polar) or sulfanyl (moderate) analogs, impacting membrane permeability and bioavailability.
  • Melting Points : 's analog (m.p. 143–145°C) suggests higher thermal stability due to aromatic stacking, a trend likely shared with the dichloro compound .

Crystallographic Data

  • Planarity : Analogs like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide exhibit planar structures, critical for molecular recognition .
  • Data Gaps : this compound lacks reported crystal structures, limiting insights into its conformational preferences.

Preparation Methods

Acetylation of 4,6-Dichloro-2-aminopyrimidine

The primary route involves acetylating 4,6-dichloro-2-aminopyrimidine with acetylating agents. This approach is analogous to established protocols for similar pyrimidine derivatives.

Key Steps :

  • Synthesis of 4,6-Dichloro-2-aminopyrimidine :

    • Starting Material : 2-Aminopyrimidin-4,6-diol is chlorinated using phosphorus oxychloride (POCl₃) or trichlorophosphine (PCl₃) under reflux.

    • Conditions : POCl₃ in toluene or DMF at 80–120°C for 3–7 hours.

  • Acetylation :

    • Reagents : Acetyl chloride (CH₃COCl) or acetic anhydride (Ac₂O) in the presence of a base (e.g., triethylamine, pyridine).

    • Solvents : Dichloromethane, acetonitrile, or toluene.

Example Protocol :

ComponentQuantity/ConditionReference
4,6-Dichloro-2-aminopyrimidine1.0 eq
Acetyl chloride1.0–1.5 eq
Triethylamine1.0–1.5 eq
SolventDCM, toluene, or acetonitrile
TemperatureRT to reflux (80–100°C)
Yield50–95% (depending on catalysts)

Alternative Routes Using Dichloropyrimidine Intermediates

For cases where direct acetylation is challenging, intermediates like 2-chloropyrimidine derivatives can be utilized.

Method :

  • Nucleophilic Substitution :

    • React 2-chloro-4,6-dichloropyrimidine with ammonia or amines to introduce the amino group at position 2.

  • Acetylation :

    • Proceed as in Section 1.1.

Advantages :

  • Avoids handling unstable aminopyrimidine intermediates.

  • Enables modular synthesis for analogs.

Reaction Optimization and Catalysts

Catalyst Selection

Catalysts enhance reaction efficiency and selectivity:

CatalystRoleYield ImprovementReference
DMAP (4-Dimethylaminopyridine)Accelerates acetyl chloride activation+20–30%
Diazabicyclo[7.3.1]undecane (DBU)Scavenges HCl, stabilizes intermediates+15–25%

Example :
In acetonitrile, 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile reacts with benzoyl chloride using DMAP to yield high-purity products.

Solvent and Temperature Effects

SolventTemperature RangeOutcomeReference
Dichloromethane0–5°CMinimizes side reactions
TolueneReflux (110°C)Promotes complete conversion
Acetonitrile60–80°CReduces reaction time

Analytical Characterization

NMR Data

1H NMR (CDCl₃) :

  • Acetamide NH : δ 8.72 (s, 1H)

  • Pyrimidine H (position 5) : δ 7.15 (s, 1H)

  • Aromatic protons : δ 7.50–7.94 (m, 4H)

13C NMR (CDCl₃) :

  • C=O : δ 164.07 ppm

  • Cl-substituted carbons : δ 116.33 (C4), 133.28 (C6)

IR and MS Data

Spectral DataObservedReference
IR (ATR)3228 cm⁻¹ (NH), 1693 cm⁻¹ (C=O)
HRMS (ESI+)m/z 268.0035 [M + H]+

Challenges and Considerations

Side Reactions

  • Over-Chlorination : Excess POCl₃ may chlorinate the acetamide group.

  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.

Purification

MethodEfficiencyReference
Column ChromatographyHigh purity (>95%)
RecrystallizationCost-effective for bulk synthesis

Comparative Analysis of Reported Methods

MethodYieldPurityScalabilityReference
Acetylation with CH₃COCl50–95%>95%High
DMAP-catalyzed acetylation70–85%>90%Moderate
POCl₃-mediated chlorination60–80%85–90%Low

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